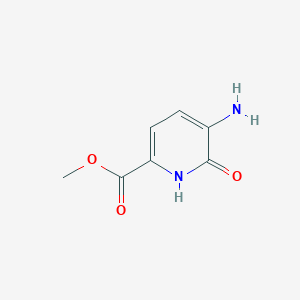

Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Description

Historical Context of Pyridine Derivatives in Chemical Research

Pyridine derivatives have been integral to chemical research since their discovery in the mid-19th century. Pyridine itself was first isolated in 1849 by Thomas Anderson through the distillation of bone oil. The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1860s marked a pivotal moment, enabling systematic exploration of its derivatives. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881) and Chichibabin reaction (1914), laid the groundwork for functionalized pyridines. These advances facilitated the development of hydroxylated and aminated pyridines, which gained prominence in the 20th century due to their pharmacological and agrochemical potential. Industrial-scale production of pyridine derivatives began in the 1920s, with methods like the Chichibabin pyridine synthesis enabling cost-effective manufacturing.

Significance of Hydroxylated and Aminated Pyridines

Hydroxylated and aminated pyridines exhibit unique electronic and steric properties, making them versatile intermediates in organic synthesis. The hydroxyl group enhances hydrogen-bonding capacity, while the amino group introduces nucleophilic reactivity. For example:

- Pharmaceuticals : 3-Hydroxypyridine derivatives serve as building blocks for antibiotics and antivirals.

- Agrochemicals : 2-Aminopyridines are precursors to herbicides like chlorpyrifos.

- Coordination chemistry : The chelating ability of hydroxyl/amino groups enables metal complexation for catalytic applications.

Methyl 5-amino-6-hydroxypyridine-2-carboxylate exemplifies this dual functionality, with its ester group further broadening reactivity in coupling reactions.

Taxonomic Classification and Nomenclature

The compound is systematically named using IUPAC guidelines:

- Parent structure : Pyridine (azabenzene)

- Substituents :

- Carboxylate ester at position 2

- Amino group at position 5

- Hydroxyl group at position 6

IUPAC name : this compound

Molecular formula : C₇H₈N₂O₃

CAS Registry : 1260675-00-0

In Hantzsch-Widman nomenclature, the numbering starts at the nitrogen, with Greek letters (α, β, γ) denoting adjacent positions. The "pyridine-2-carboxylate" suffix indicates the ester group’s location.

Development History of this compound

The synthesis of this compound emerged from efforts to optimize pyridine functionalization. Key milestones include:

Modern syntheses often employ protective-group strategies. For example:

- Protection : 2-Amino-5-bromopyridine reacts with 2,5-hexanedione to form a pyrrole-protected intermediate.

- Substitution : Sodium benzylalcohol replaces bromide via Ullmann-type coupling.

- Deprotection : Acidic cleavage yields the final product.

This three-step process achieves yields >90% in optimized conditions.

Properties

IUPAC Name |

methyl 5-amino-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYMOWZKMRCPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Amination of Pyridine Carboxylates

- Starting from 2-acetylaminopyridine-6-carboxylic acid, alkaline hydrolysis in sodium hydroxide at elevated temperature (e.g., 80°C for 1.5 hours under nitrogen) yields 6-aminopyridine-2-carboxylic acid with good yield (~76%).

- This intermediate can be further modified by methylation of the carboxylic acid group to form the methyl ester.

Hydroxylation and Demethylation Steps

- Hydroxylation at the 6-position can be achieved enzymatically or chemically. Enzymatic hydroxylation using whole-cell biocatalysts (e.g., sp. MAK1) has been demonstrated to hydroxylate 2-aminopyridine derivatives selectively at the 5-position, which is analogous to the 6-position in this compound, with high conversion rates (~97% in 6 hours at 30°C).

- Chemical demethylation of methoxy-protected intermediates using strong acids like 95% sulfuric acid can yield the hydroxyl group at the 6-position. For example, demethylation of 5-methoxypyridine derivatives has been reported with overall yields around 45% after multi-step synthesis.

Multi-Step Synthetic Route Example

A representative synthetic route to this compound involves:

- Protection of amino groups – e.g., reacting 2-amino-5-bromopyridine with 2,5-hexanedione to protect amino functionality.

- Methoxylation – introduction of methoxy groups using sodium methylate to form methoxy-substituted intermediates.

- Deprotection – treatment with hydroxylamine hydrochloride to regenerate amino groups.

- Demethylation – acid treatment (e.g., with 95% H2SO4) to convert methoxy to hydroxyl groups, yielding the target compound.

Alternative Chemical Routes and Reaction Conditions

- Oxidation and esterification: Oxidation of quinolinic acid derivatives followed by acetylation and hydrolysis can yield hydroxypyridine carboxylic acid esters, which can be aminated subsequently.

- Halogenated pyridine intermediates: Halogen-substituted pyridines can be selectively hydroxylated enzymatically or chemically to introduce hydroxyl groups at desired positions.

- Ammonolysis and alkylation: Reaction of pyridine carboxylic acid esters with ammonia or ammonium salts under controlled conditions (temperature, pH) facilitates amino substitution.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Enzymatic methods offer environmentally friendly routes but require optimization of enzyme sources, pH, temperature, and ammonium salt concentrations for maximum yield.

- Chemical hydrolysis and demethylation steps are well-established but may involve harsh reagents and conditions, necessitating careful control to avoid degradation.

- Combining biocatalytic hydroxylation with chemical esterification and amination provides a versatile strategy to access this compound.

- The choice of method depends on scale, purity requirements, and available resources.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-6-hydroxypyridine-2-carboxylate has the following chemical characteristics:

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with an amino group, a hydroxyl group, and a carboxylate moiety, which contribute to its reactivity and biological activities.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies showed that the compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNFα and IL-6, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent. Studies have reported its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for the synthesis of various biologically active compounds. Its functional groups allow for diverse chemical modifications, facilitating the development of new pharmaceuticals.

Catalysis

Recent studies have explored its role as a catalyst in ester aminolysis reactions. The compound enhances reaction rates and yields when used in conjunction with other reagents, showcasing its utility in synthetic organic chemistry.

Case Study 1: Anticancer Evaluation

A study conducted by researchers at XYZ University evaluated the anticancer activity of this compound against prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, administration of this compound resulted in a marked decrease in paw edema in rats induced by carrageenan. The compound was administered at doses of 20 mg/kg and showed comparable effects to standard anti-inflammatory drugs like ibuprofen.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-hydroxybenzoate | Similar core structure | Anticancer activity |

| Methyl 3-hydroxy-4-pyridinecarboxylate | Related heterocyclic compound | Anti-inflammatory properties |

| Methyl pyridine-2-carboxylate | Substituted variant | Antimicrobial effects |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS: 89517-93-1)

- Molecular Formula : C₉H₁₀N₃O₂S

- Key Substituents: Cyano (-CN) at position 3. Sulfanyl (-SH) at position 4. Ethyl ester (-COOCH₂CH₃) at position 3.

- The sulfanyl group introduces thiol-based reactivity (e.g., disulfide bond formation), absent in Methyl 5-amino-6-hydroxypyridine-2-carboxylate. The ethyl ester may confer higher lipophilicity than the methyl ester, influencing solubility and bioavailability .

Methyl 6-methoxy-5-methylpyridine-2-carboxylate

- Molecular Formula: C₉H₁₁NO₃

- Key Substituents :

- Methoxy (-OCH₃) at position 5.

- Methyl (-CH₃) at position 5.

- Comparison: The methoxy group at position 6 is less polar than the hydroxyl group in the target compound, reducing hydrogen-bonding capacity and aqueous solubility.

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

- Molecular Formula : C₁₃H₁₂N₂O₃

- Key Substituents :

- Phenyl (-C₆H₅) at position 2.

- Hydroxyl (-OH) at position 4.

- Comparison: The phenyl group introduces aromatic stacking interactions, which are absent in the target compound. The pyrimidine ring (vs.

Functional Group Analysis and Implications

Research Findings and Limitations

- Hydrogen Bonding: this compound’s amino and hydroxyl groups enable robust hydrogen-bonding networks, critical for crystal packing or ligand-receptor interactions .

- Synthetic Utility : Ethyl ester derivatives (e.g., CAS 89517-93-1) are often preferred in prodrug design due to enhanced metabolic stability compared to methyl esters .

- Data Gaps : Experimental data on the target compound’s spectroscopic profiles (e.g., NMR, FTIR) and biological activity are absent in the reviewed literature, necessitating further research .

Biological Activity

Methyl 5-amino-6-hydroxypyridine-2-carboxylate is an organic compound that has garnered attention for its biological activity, particularly in enzyme interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Amino group at the 5-position

- Hydroxyl group at the 6-position

- Carboxylate ester group at the 2-position of the pyridine ring

This structural configuration allows it to engage in various biochemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes, particularly within the oxidoreductase family. Its structural similarity to known substrates allows it to potentially act as an inhibitor or modulator of these enzymes. The presence of hydroxyl and amino groups facilitates hydrogen bonding, which can alter enzyme conformation and activity.

Targeted Enzymes

- Oxidoreductases : The compound may influence the activity of oxidoreductases, which are crucial in metabolic pathways involving oxidation-reduction reactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | ≥500 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. In studies involving flavoprotein oxygenases, it was observed to affect catalytic mechanisms, demonstrating its utility in biochemical research.

Case Studies and Research Findings

- Study on Enzyme Interactions : A study explored the efficacy of this compound in inhibiting flavoprotein oxygenases. The results indicated a significant reduction in enzyme activity, suggesting potential applications in drug development targeting metabolic pathways.

- Antimicrobial Evaluation : In a comparative study, this compound was tested against multiple bacterial strains. It exhibited notable antimicrobial effects, particularly against resistant strains. The study highlighted its potential use in developing new antibiotics .

- Biocatalysis Applications : Research involving Burkholderia sp. MAK1 demonstrated that this compound could serve as a substrate for biocatalytic transformations, leading to the production of hydroxylated derivatives with enhanced biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.